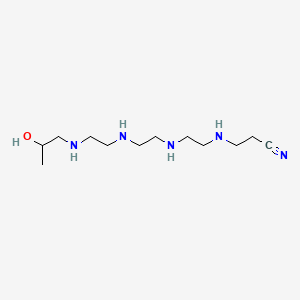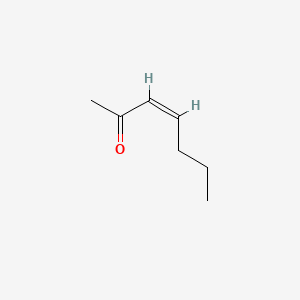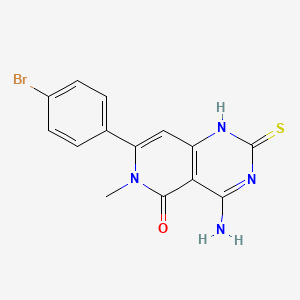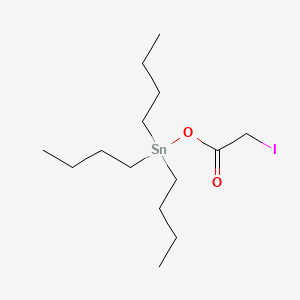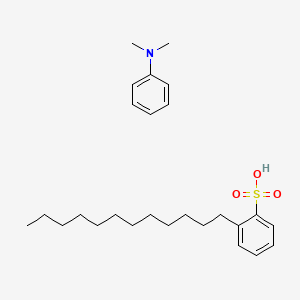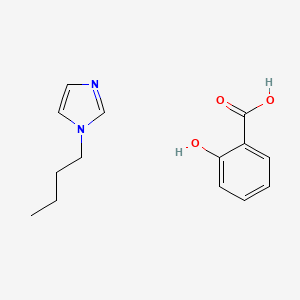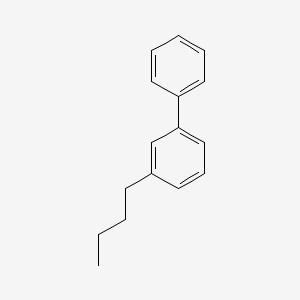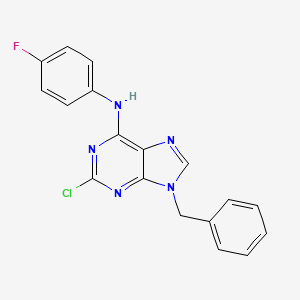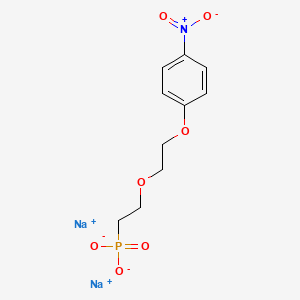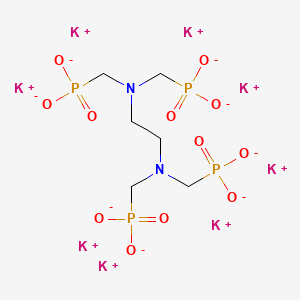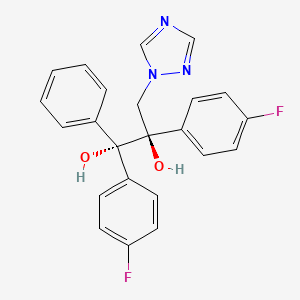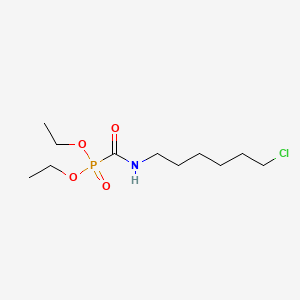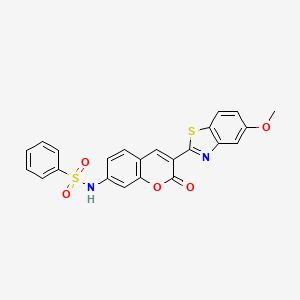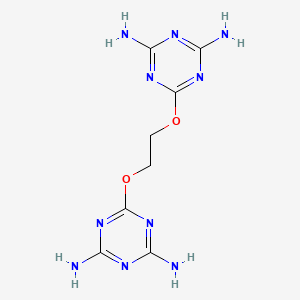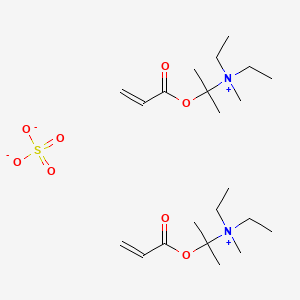
Diethylmethyl(1-methyl-1-((1-oxoallyl)oxy)ethyl)ammonium sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethylmethyl(1-methyl-1-((1-oxoallyl)oxy)ethyl)ammonium sulphate is a chemical compound with the molecular formula C11H22NO2.CH3O4S. It is known for its unique structure and properties, making it a subject of interest in various scientific fields .
Vorbereitungsmethoden
The synthesis of Diethylmethyl(1-methyl-1-((1-oxoallyl)oxy)ethyl)ammonium sulphate involves several steps. The primary synthetic route includes the reaction of diethylmethylamine with 1-methyl-1-((1-oxoallyl)oxy)ethyl chloride in the presence of a suitable solvent. The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.
Analyse Chemischer Reaktionen
Diethylmethyl(1-methyl-1-((1-oxoallyl)oxy)ethyl)ammonium sulphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Diethylmethyl(1-methyl-1-((1-oxoallyl)oxy)ethyl)ammonium sulphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of Diethylmethyl(1-methyl-1-((1-oxoallyl)oxy)ethyl)ammonium sulphate involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Diethylmethyl(1-methyl-1-((1-oxoallyl)oxy)ethyl)ammonium sulphate can be compared with other similar compounds such as:
- Diethylmethyl(1-methyl-1-((1-oxoallyl)oxy)ethyl)ammonium chloride
- Diethylmethyl(1-methyl-1-((1-oxoallyl)oxy)ethyl)ammonium bromide
These compounds share similar structures but differ in their counterions, which can influence their properties and applications. This compound is unique due to its specific sulphate counterion, which can affect its solubility, reactivity, and overall behavior in different environments .
Eigenschaften
CAS-Nummer |
93842-95-6 |
|---|---|
Molekularformel |
C22H44N2O8S |
Molekulargewicht |
496.7 g/mol |
IUPAC-Name |
diethyl-methyl-(2-prop-2-enoyloxypropan-2-yl)azanium;sulfate |
InChI |
InChI=1S/2C11H22NO2.H2O4S/c2*1-7-10(13)14-11(4,5)12(6,8-2)9-3;1-5(2,3)4/h2*7H,1,8-9H2,2-6H3;(H2,1,2,3,4)/q2*+1;/p-2 |
InChI-Schlüssel |
LYHRLOGYIPIFEV-UHFFFAOYSA-L |
Kanonische SMILES |
CC[N+](C)(CC)C(C)(C)OC(=O)C=C.CC[N+](C)(CC)C(C)(C)OC(=O)C=C.[O-]S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


